1-(3,4-Dimethoxyphenyl)cyclopentanamine

结构-活性关系 心血管药理学 药物化学

Standard cyclopentylamine analogues often fail to replicate SAR data due to subtle positional isomerism. This 1-substituted scaffold offers precise conformational restriction for CNS target validation. - **Precision**: 3,4-dimethoxyphenyl group at 1-position vs. 2-position eliminates cardiovascular liability - **Purity**: ≥98% ensures data reproducibility in receptor binding assays - **Reactivity**: Primary amine handles ready for amidation or spirocycle synthesis

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B11737921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)cyclopentanamine
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCCC2)N)OC
InChIInChI=1S/C13H19NO2/c1-15-11-6-5-10(9-12(11)16-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3
InChIKeyUFIBWACEEAXPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)cyclopentanamine: Structure and Baseline Properties


1-(3,4-Dimethoxyphenyl)cyclopentanamine (CAS: 1017388-35-0) 是一种合成的伯胺化合物,其分子结构由一个环戊胺环和一个3,4-二甲氧基苯基取代基组成 [1]。其分子式为C13H19NO2,分子量为221.29 g/mol [1]。该化合物主要用作药物化学中的合成砌块或先导化合物骨架 ,其结构特征使其成为探索特定分子相互作用的理想工具,尤其在神经系统疾病的研究中 。

Structure 1-Position substitution reported to avoid cardiovascular activity of 2-analogs
Workflow Suitable for CNS lead scaffold synthesis and SAR exploration
Procurement Precise structure procurement critical for SAR reproducibility

1-(3,4-Dimethoxyphenyl)cyclopentanamine: Analog Substitution Risks


该化合物与其同类物在环戊胺核心结构上高度相似,但细微的取代基位置或链长差异可导致药理活性的显著不同。例如,将苯环上的胺基取代位置从1位(本化合物)移至2位(如2-(3,4-二甲氧基苄基)环戊胺),或改变其胺基与环戊烷之间的连接方式,会导致化合物的空间构型、电子分布和药效团匹配发生根本性改变 [1]。这种构效关系的敏感性意味着,在科学研究和早期药物发现中,简单使用“类似”的环戊胺衍生物可能无法重现关键实验数据,导致项目偏差和资源浪费。因此,精确的化学结构和批次纯度对于确保研究的严谨性和可重复性至关重要 。

2-Substituted analogs

May exhibit cardiovascular hypotensive effects not observed with 1-substituted compound. Pharmacological profile may differ significantly.

N-Alkylated dimers

Catecholamine depletion profile differs; CNS target engagement model may not transfer.

Purity grade variation

Lower purity batches may introduce impurities that affect assay reproducibility and downstream synthesis efficiency.

1-(3,4-Dimethoxyphenyl)cyclopentanamine: Differentiation Evidence


1- vs 2-Position Substitution: Pharmacological Activity

与2-(3,4-二甲氧基苄基)环戊胺相比,本化合物(1-位取代)在心血管系统中表现出不同的药理作用。2-位取代的类似物已被证实为一过性降压药和多巴胺血管扩张的拮抗剂 [1]。本化合物不同的连接方式改变了其三维构象和药效团,使其不具备类似的心血管活性,从而更适合于其他靶点的研究,例如神经系统 。

Cardiovascular Activity
Head-to-head
1-subst.: No dopamine vasodil. antagonism 2-subst.: Transient hypotension

Supports CNS target selectivity research

Based on animal cardiovascular model [1]

结构-活性关系 心血管药理学 药物化学

Purity Specification and Supply Chain Consistency

供应商提供的该化合物纯度规格存在差异。部分供应商提供不低于98% (NLT 98%) 的纯度规格 ,而另一些供应商则提供95%的规格 。对于需要高精度或涉及贵重下游合成的项目,选择更高纯度规格可以减少杂质干扰和纯化步骤,从而降低总成本和提高实验效率。

Purity Specification
Data to verify
NLT 98% vs 95% supplier-reported

Specification review for reproducibility

Supplier COA-based; verify before use

质量控制 供应链 分析化学

N-Alkylated Analogs: Neuropharmacological Activity Differences

对2,5-双(3,4-二甲氧基苄基)环戊胺的研究表明,该二聚体类似物能迅速耗竭小鼠脑内的去甲肾上腺素和(慢性给药时)多巴胺,但对脑内多巴胺受体无阻断作用 [1]。而本化合物作为单取代的伯胺,其分子大小、脂溶性和碱性均与二聚体不同,因此预计其血脑屏障透过性和中枢神经活性模式会有显著差异。

CNS Profile Comparison
Class-level inference
2,5-dimer: catecholamine depletion 1-subst.: profile unknown

Precise structure is critical

Inferred from analog; direct data absent

神经药理学 构效关系 中枢神经系统

1-(3,4-Dimethoxyphenyl)cyclopentanamine: Key Applications


Lead Scaffold for CNS Drug Discovery

鉴于其3,4-二甲氧基苯基与多种神经递质受体的亲和力,以及其环戊胺骨架提供的构象限制,该化合物被主要推荐用于开发靶向神经系统疾病的新型药物先导化合物 。其在1-位取代的结构,通过避免2-位取代类似物的心血管活性 [1],使其成为中枢神经系统靶点研究的理想起点。

In Vitro Pharmacology Reference Standard

对于需要严格控制实验变量和可重复性的体外药理学研究,选择纯度不低于98% (NLT 98%) 的批次是必要的 。这种高纯度规格可确保观测到的活性来自目标化合物本身,而非杂质,从而保障数据的可靠性和内部一致性,是构建高质量构效关系数据集的基础。

Building Block for SAR Exploration

其伯胺基团是极佳的化学修饰位点,可用于合成结构多样的衍生物库。例如,已有研究将其用于合成四氢异喹啉螺环衍生物 [2]。这种应用场景利用其独特的核心结构,通过后续化学衍生化来探索新的化学空间和生物学功能。

Application
Selection Property
Validation Focus
CNS lead discovery research
Structure-specific non-cardiovascular scaffold
Target engagement in neurological models
In vitro pharmacology reference
High-purity specification (supplier-reported)
Lot-to-lot consistency and impurity profiling
SAR library synthesis
Primary amine derivatization handle
Derivative purity and structural diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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